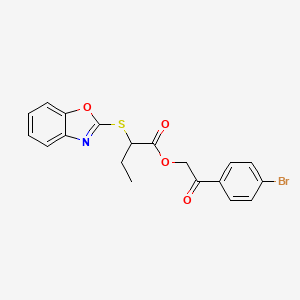![molecular formula C17H17N5OS B11058742 2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol](/img/structure/B11058742.png)
2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ETHANOL is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with amino and diphenylamino groups, as well as a thioethanol moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ETHANOL typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-diphenylamino-1,3,5-triazine with thiourea to introduce the thio group, followed by the reaction with ethanolamine to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or piperidine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and environmental impact. For instance, the use of ionic liquids as solvents and catalysts has been explored to achieve higher selectivity and yield while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ETHANOL can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, triethylamine, piperidine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted triazine derivatives, and various amino-substituted compounds .
Scientific Research Applications
2-{[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring and amino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the diphenylamino groups may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylamino-1,3,5-triazine: Lacks the thioethanol moiety, resulting in different chemical properties and reactivity.
2-{[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]thio}ethanol: Similar structure but with a phenylamino group instead of a diphenylamino group, affecting its binding affinity and selectivity.
2-{[4-Amino-6-(methylamino)-1,3,5-triazin-2-yl]thio}ethanol: Contains a methylamino group, leading to different steric and electronic effects.
Uniqueness
The presence of both diphenylamino and thioethanol groups in 2-{[4-AMINO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]THIO}ETHANOL imparts unique chemical properties, such as enhanced binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[4-amino-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C17H17N5OS/c18-15-19-16(21-17(20-15)24-12-11-23)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,23H,11-12H2,(H2,18,19,20,21) |
InChI Key |
PFVCCUXXPLEKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Chloro-2-methoxyphenyl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058664.png)
![7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11058683.png)
![methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate](/img/structure/B11058695.png)
![Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B11058698.png)



![3-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058720.png)
![1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11058721.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11058728.png)
![4-Hydroxy-4-methyl-7-[2-(pyridin-3-yl)piperidin-1-yl]hept-5-yn-2-one](/img/structure/B11058736.png)

![1-methyl-N-[4-(morpholin-4-yl)phenyl]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11058749.png)
![1'-(5-bromopyridin-2-yl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11058751.png)
